

# A Technical Guide to Pent-2-enedial for Research Applications

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Compound of Interest		
Compound Name:	Pent-2-enedial	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pent-2-enedial**, a reactive dialdehyde with potential applications in synthetic chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and a representative experimental protocol for its use as a building block in heterocyclic synthesis.

### **Introduction to Pent-2-enedial**

**Pent-2-enedial**, also known as Glutaconaldehyde, is an  $\alpha,\beta$ -unsaturated dialdehyde with the molecular formula  $C_5H_6O_2.[1]$  Its structure, featuring two aldehyde groups conjugated with a carbon-carbon double bond, makes it a highly reactive and versatile precursor for the synthesis of more complex molecules. The presence of multiple reactive sites allows for its participation in a variety of chemical transformations, including cyclization and condensation reactions, making it a molecule of interest for constructing novel chemical scaffolds.

# **Commercial Availability**

The commercial availability of **Pent-2-enedial** for research purposes is limited, suggesting it is a specialty chemical. Researchers should anticipate the need for synthesis or custom orders for larger quantities. Below is a summary of potential commercial sources.



Supplier	Product Name	Catalog Number	Notes
Benchchem	Pent-2-enedial	B1219750	Listed as "For research use only".
Molport	(2E)-pent-2-enedial	Molport-001-787-557	Currently listed with zero suppliers, may be available upon request.[2]

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Pent-2-enedial**, compiled from various public databases. Note that different isomers may have slightly different properties.

Property	Value	Source
Molecular Formula	C5H6O2	[1][2][3]
Molecular Weight	98.10 g/mol	[1][3]
IUPAC Name	pent-2-enedial	[1]
Synonyms	Glutaconaldehyde	[1]
CAS Number	821-42-1	[1]
InChIKey	NEOPYIBVKJWHMN- UHFFFAOYSA-N	[1]
Canonical SMILES	C(C=CC=O)C=O	[1]

# Representative Experimental Protocol: Hantzschtype Synthesis of a Bis-1,4-Dihydropyridine Derivative

Given its structure as a dialdehyde, **Pent-2-enedial** is a prime candidate for constructing bisheterocyclic systems. The Hantzsch dihydropyridine synthesis, a classic multi-component

## Foundational & Exploratory





reaction, can be adapted to utilize both aldehyde functionalities.[4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a  $\beta$ -ketoester, and an ammonia source to form a 1,4-dihydropyridine (1,4-DHP) core.[6][7] These structures are notable in medicinal chemistry, with many approved drugs based on this scaffold.[6]

Objective: To synthesize a bis-1,4-dihydropyridine derivative by reacting **Pent-2-enedial** with four equivalents of a  $\beta$ -ketoester and two equivalents of an ammonia source.

#### Materials:

#### Pent-2-enedial

- Ethyl acetoacetate (or another β-ketoester)
- Ammonium acetate (or another ammonia source like ammonium hydroxide)[6][8]
- Ethanol or water as solvent[7][8]
- · Round-bottom flask
- Reflux condenser
- Stirring plate and magnetic stir bar
- Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

#### Methodology:

- Reaction Setup: In a round-bottom flask, dissolve Pent-2-enedial (1 equivalent) in a suitable solvent such as ethanol.[7]
- Addition of Reagents: Add ethyl acetoacetate (4 equivalents) and ammonium acetate (2.2 equivalents) to the solution.
- Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

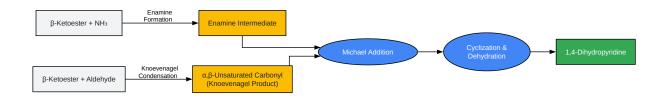


- Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has
  formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced
  pressure using a rotary evaporator. The residue is then taken up in an organic solvent (e.g.,
  ethyl acetate) and washed with water and brine.
- Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid or oil is then purified by column chromatography on silica gel or by recrystallization to yield the pure bis-1,4-dihydropyridine product.[9]
- Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

## **Visualizations**

## Hantzsch Dihydropyridine Synthesis Pathway

The following diagram illustrates the key steps in the formation of a 1,4-dihydropyridine ring via the Hantzsch synthesis. The reaction proceeds through the formation of an enamine and an  $\alpha,\beta$ -unsaturated carbonyl intermediate, which then combine in a Michael addition, followed by cyclization and dehydration.[6]



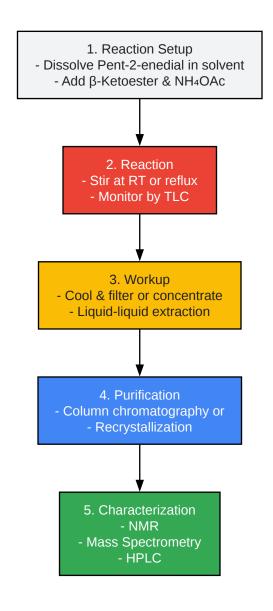
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Caption: Reaction mechanism for the Hantzsch 1,4-dihydropyridine synthesis.

# **Experimental Workflow for Bis-1,4-DHP Synthesis**

This diagram outlines the logical flow of the experimental protocol described in Section 4, from initial setup to final product characterization.





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